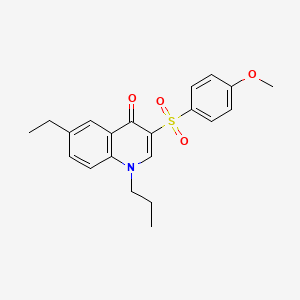

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl sulfonyl group, and a propyl group attached to a quinolinone core

Properties

IUPAC Name |

6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(5-2)6-11-19(18)22)27(24,25)17-9-7-16(26-3)8-10-17/h6-11,13-14H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMLIURHUDFORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the quinoline core with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C26H25NO6S

Molecular Weight : 479.55 g/mol

IUPAC Name : 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

The compound features a quinoline backbone with various functional groups that enhance its biological activity. The presence of a sulfonyl group contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Preliminary studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

- Study Findings :

- In vitro tests demonstrated significant inhibition of cell proliferation across various cancer cell lines.

- The compound's IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory responses.

- Study Findings :

- Research involving macrophage cultures revealed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- These results suggest potential applications in managing inflammatory diseases.

Antioxidant Properties

This compound may also exhibit antioxidant activity, which is crucial for combating oxidative stress-related conditions.

Case Studies

Several studies have provided insights into the biological effects of this compound:

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Study 2: Anti-inflammatory Potential

In another investigation, the compound was tested for its ability to modulate inflammatory cytokines in macrophage cultures. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-butylquinolin-4(1H)-one: Similar structure with a butyl group instead of a propyl group.

6-methyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

6-Ethyl-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the quinoline core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the sulfonyl group : The 4-methoxybenzenesulfonyl moiety is introduced via sulfonation reactions.

- Alkylation : The ethyl and propyl groups are added through alkylation techniques.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth effectively. Specific tests on related compounds suggest that this compound may display comparable efficacy against various bacterial strains.

Anticancer Properties

Research into the anticancer potential of quinoline derivatives has revealed promising results. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound is hypothesized to act as an inhibitor for several enzymes linked to disease processes. For example, it may interact with acetylcholinesterase and other targets involved in neurodegenerative diseases, which could position it as a candidate for further development in treating conditions like Alzheimer's disease.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Efficacy : A study found that similar sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cytotoxicity in Cancer Models : In vitro testing on human cancer cell lines revealed that certain quinoline derivatives induced apoptosis at concentrations as low as 5 µM.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.